physicochemical properties of N,N-Diethyl-1-naphthamide
physicochemical properties of N,N-Diethyl-1-naphthamide
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-1-naphthamide
Introduction
N,N-Diethyl-1-naphthamide is a disubstituted amide derivative of 1-naphthoic acid. As a member of the naphthalenecarboxamide family, its molecular architecture, characterized by a rigid bicyclic aromatic naphthyl group and a flexible diethylamide moiety, imparts a unique combination of properties. This guide offers a comprehensive exploration of the core physicochemical characteristics of N,N-Diethyl-1-naphthamide, providing researchers, scientists, and drug development professionals with the foundational data and experimental methodologies crucial for its application and further investigation.
Molecular Structure and Core Properties
The structural and physical constants of N,N-Diethyl-1-naphthamide are fundamental to understanding its behavior in various chemical and biological systems.
Caption: Chemical Structure of N,N-Diethyl-1-naphthamide.
Table 1: Core Physicochemical Properties of N,N-Diethyl-1-naphthamide
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇NO | [1][2] |
| Molecular Weight | 227.31 g/mol | [1][2] |
| CAS Number | 5454-10-4 | [1][2] |
| Appearance | Yellow to pale yellow oil | [1][3] |
| Boiling Point | 158-160 °C at 0.4 Torr | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [3][4] |
| pKa | The amide group is generally non-basic. | [5] |
| LogP (Octanol/Water) | Estimated to be > 3 due to its aromatic and aliphatic character. | [6] |
Experimental Determination of Physicochemical Properties
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and purity.[7] For high-boiling point compounds like N,N-Diethyl-1-naphthamide, determination under reduced pressure is often necessary to prevent thermal decomposition.
Experimental Protocol: Boiling Point Determination via Thiele Tube
This method is suitable for small sample volumes.
-
Sample Preparation: Fill a small test tube to about half-full with N,N-Diethyl-1-naphthamide. Insert a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling point oil, ensuring the sample is immersed.
-
Observation: Gently heat the side arm of the Thiele tube. Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at standard pressure, a nomograph can be used to correct the observed boiling point.
Caption: Workflow for Boiling Point Determination.
Solubility Analysis
Solubility is a key parameter, especially in drug development, as it influences bioavailability and formulation. N,N-Diethyl-1-naphthamide's solubility is dictated by the interplay between its polar amide group and its nonpolar naphthyl and ethyl substituents.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to characterizing a compound's solubility in various solvents.[8][9]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane).
-
Sample Preparation: In a series of small test tubes, add approximately 20-30 mg of N,N-Diethyl-1-naphthamide to each.
-
Solvent Addition: Add 1 mL of a chosen solvent to a test tube.
-
Mixing: Vigorously shake or vortex the tube for 10-20 seconds.
-
Observation: Observe whether the compound dissolves completely. If it does, it is considered "soluble." If not, it is "insoluble" or "partially soluble."[9]
-
pH Effects: For aqueous solutions, testing in dilute acid (5% HCl) and base (5% NaOH) can indicate the presence of basic or acidic functional groups that can form more soluble salts.[8][10]
Caption: A Decision Tree for Qualitative Solubility Testing.
Acidity and Basicity (pKa)
The nitrogen atom in an amide has a lone pair of electrons, but due to resonance with the adjacent carbonyl group, this lone pair is delocalized, rendering the amide group essentially non-basic under normal physiological conditions.[5] Protonation can occur under strongly acidic conditions, and the pKa of the corresponding conjugate acid is typically very low (around -0.4 for a simple amide), indicating that the protonated form is a strong acid.[5]
Experimental Approach: pKa Determination
Given the very low basicity, direct titration in water is not feasible. Spectrophotometric methods are often employed for compounds with chromophores near the ionizable group.
-
UV-Vis Spectra: Obtain the UV-Vis absorption spectrum of N,N-Diethyl-1-naphthamide in a series of buffers with varying, highly acidic pH values.
-
Spectral Shifts: Ionization of the amide (protonation) will likely cause a shift in the absorption spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery. A higher LogP value indicates greater lipid solubility.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a solution of N,N-Diethyl-1-naphthamide in either water-saturated octanol or octanol-saturated water.
-
Partitioning: Mix the prepared solution with an equal volume of the other phase (either octanol-saturated water or water-saturated octanol) in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of N,N-Diethyl-1-naphthamide in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Properties
Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in N,N-Diethyl-1-naphthamide.
-
UV-Visible Spectroscopy: The naphthalene ring system is a strong chromophore. N,N-Diethyl-1-naphthamide is expected to exhibit strong absorbance in the UV region, characteristic of aromatic systems.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the range of 1630-1680 cm⁻¹. Other significant peaks will include C-H stretching from the aromatic and aliphatic portions of the molecule.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, typically in the downfield region (δ 7-8.5 ppm). The ethyl groups will exhibit a quartet and a triplet due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the ethyl groups.[13]
-
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